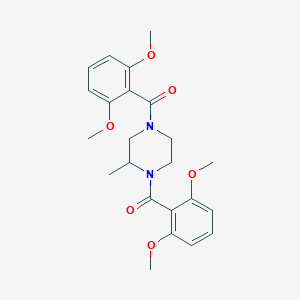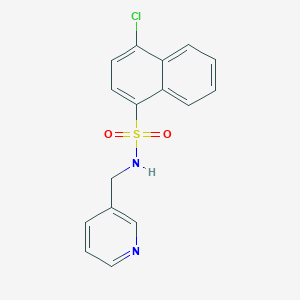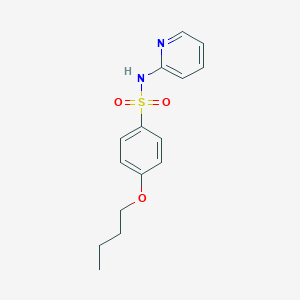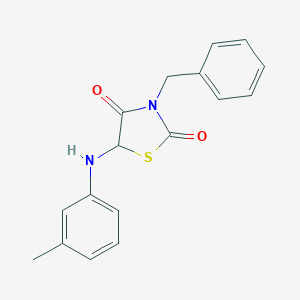
N-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acetamide, commonly known as 'Foxy', is a chemical compound that belongs to the family of phenethylamines. It was first synthesized in 2003 by Alexander Shulgin, an American medicinal chemist, and psychopharmacologist. Foxy is known for its psychoactive properties and has been used in scientific research to study its mechanism of action and physiological effects.
Mécanisme D'action
Foxy acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It also acts as a dopamine receptor agonist, specifically targeting the D2 receptor. The activation of these receptors leads to the release of neurotransmitters such as serotonin and dopamine, which are responsible for the psychoactive effects of Foxy.
Biochemical and Physiological Effects:
Foxy has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension. Foxy has also been found to increase the release of cortisol, a hormone that is associated with stress and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Foxy in lab experiments is its selective receptor activity, which allows for targeted studies of specific neurotransmitter systems. However, Foxy is a controlled substance and requires special licensing and safety precautions for its use in research. Additionally, the psychoactive effects of Foxy can make it difficult to control for confounding variables in experimental studies.
Orientations Futures
There are several potential future directions for research on Foxy. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies on its potential use in the treatment of depression and anxiety disorders could be explored. Finally, more research is needed to fully understand the biochemical and physiological effects of Foxy and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Foxy involves the reaction between 3-fluoroanisole and 2-bromo-3',4'-methylenedioxypropiophenone in the presence of a palladium catalyst. The resulting intermediate is then reduced using lithium aluminum hydride, which yields Foxy as a white crystalline powder.
Applications De Recherche Scientifique
Foxy has been used in scientific research to study its potential therapeutic applications. It has been found to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Foxy has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
Formule moléculaire |
C15H12FNO3 |
|---|---|
Poids moléculaire |
273.26 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C15H12FNO3/c16-11-3-1-2-10(6-11)7-15(18)17-12-4-5-13-14(8-12)20-9-19-13/h1-6,8H,7,9H2,(H,17,18) |
Clé InChI |
GGBCRHZHCXAAQX-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CC(=CC=C3)F |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245729.png)
![1-[(4-Isopropylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B245736.png)
![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B245743.png)
![1,4-Bis[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B245744.png)
![1,4-Bis[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245745.png)



![2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B245781.png)


![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)
![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)
![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)